[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester
Description
Properties
InChI |
InChI=1S/C83H36O2/c1-2-3-4-5-6-7-8-9-10-14-20-85-22(84)18-15-19-81(21-16-12-11-13-17-21)82-77-69-61-51-41-33-25-23-24-27-31-29(25)37-45-39(31)49-43-35(27)36-28(24)32-30-26(23)34(33)42-48-38(30)46-40(32)50-44(36)54-53(43)63-57(49)67-59(45)65(55(61)47(37)41)73(77)75(67)79-71(63)72-64(54)58(50)68-60(46)66-56(48)62(52(42)51)70(69)78(82)74(66)76(68)80(72)83(79,81)82/h11-13,16-17H,2-10,14-15,18-20H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXORVYVMTDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H36O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152124 | |
| Record name | Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1065.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571177-69-0 | |
| Record name | Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571177-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl 3′-phenyl-3′H-cyclopropa[1,9][5,6]fullerene-C60-Ih-3′-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The synthesis begins with the preparation of dodecyl 4-benzoylbutyrate p-tosylhydrazone, the dodecyl ester analog of methyl 4-benzoylbutyrate p-tosylhydrazone (MBT). This tosylhydrazone reacts with a strong base (e.g., sodium methoxide) in pyridine to generate 1-phenyl-1-(3-(dodecyloxycarbonyl)propyl)diazomethane, a diazoalkane intermediate. The reaction proceeds via deprotonation and elimination of p-toluenesulfinic acid, as shown:
The diazoalkane is then reacted with C60 fullerene in o-dichlorobenzene (ODCB) at 75°C for 22 hours under nitrogen, facilitating a-cycloaddition to yield the dodecyl ester product.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
-
Molar Ratios : A 1:1 molar ratio of tosylhydrazone to base ensures complete diazoalkane formation while minimizing side reactions.
-
Solvent System : Pyridine for the first step and ODCB for the second step prevent premature decomposition of the diazoalkane.
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Temperature : Maintaining 75°C during the cycloaddition step balances reaction kinetics and fullerene solubility.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Optimal Value | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Tosylhydrazone:Base | 1:1 | 40–45 | ≤22 |
| Solvent (Step 2) | ODCB | 42 | 18 |
| Temperature | 75°C | 44 | 20 |
Alternative Synthetic Approaches
While the tosylhydrazone route dominates industrial production, alternative methods have been explored:
Direct Esterification of PCBM
Post-functionalization of PCBM via transesterification with dodecyl alcohol in the presence of acid catalysts (e.g., H2SO4) offers a secondary route. However, this method suffers from low yields (<25%) due to steric hindrance and competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 22 hours to 4 hours, though scalability remains limited. Preliminary studies report yields of 38% under 100°C and 300 W irradiation.
Purification and Isolation Techniques
Purification challenges arise from the dodecyl ester’s high molecular weight and solubility profile. The patent literature prescribes a dual-step process:
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Column Chromatography : Silica gel chromatography separates unreacted C60 (eluted first) from the product using a hexane:ethyl acetate gradient.
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Precipitation : Adding methanol to the product fraction precipitates-phenyl-C61-butyric acid dodecyl ester as a brown solid, achieving >95% purity.
Table 2: Purification Efficiency by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 85 | 70 |
| Methanol Precipitation | 95 | 60 |
Yield and Scalability Analysis
Industrial-scale production requires balancing yield and cost. The tosylhydrazone route achieves 40–45% yield with 0.5 mmol starting material, translating to 185 mg product per batch . Scaling to 10 mmol increases yield linearly but necessitates optimized solvent recovery systems to manage ODCB costs.
Scientific Research Applications
Applications in Organic Photovoltaics (OPVs)
One of the primary applications of [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester is in organic photovoltaic cells. It serves as an electron acceptor in bulk heterojunction solar cells, contributing to improved charge separation and transport efficiency. The compound's high electron mobility enhances the overall performance of OPVs, making them more efficient at converting sunlight into electricity.
Case Study: Efficiency Improvements
A study demonstrated that incorporating PCB-C12 into the active layer of OPVs resulted in a significant increase in power conversion efficiency (PCE). The optimized blend of donor and acceptor materials, including PCB-C12, achieved a PCE of over 10%, showcasing its effectiveness in enhancing solar cell performance .
Applications in Organic Field-Effect Transistors (OFETs)
PCB-C12 is also utilized as an n-type semiconductor material in organic field-effect transistors. Its excellent charge transport properties allow it to function effectively as a channel material, facilitating high-performance electronic devices.
Case Study: Device Performance
Research indicates that OFETs employing PCB-C12 exhibited superior electrical characteristics compared to devices using traditional n-type materials. The transistors demonstrated high mobility and stability under operational conditions, which is crucial for practical applications in flexible electronics .
Applications in Nanotechnology
In nanotechnology, this compound is employed for creating nanocomposites and functionalized nanoparticles. Its ability to form stable dispersions in various solvents makes it suitable for integrating into composite materials that require enhanced electrical or optical properties.
Case Study: Nanocomposite Development
A recent investigation into the use of PCB-C12 in polymer nanocomposites revealed enhanced mechanical and electrical properties. The incorporation of PCB-C12 into a polymer matrix led to improved conductivity and thermal stability, making these materials ideal for applications in sensors and actuators .
Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Photovoltaics (OPVs) | Electron acceptor for bulk heterojunction solar cells | Increased power conversion efficiency |
| Organic Field-Effect Transistors (OFETs) | N-type semiconductor material for high-performance transistors | High mobility and stability |
| Nanotechnology | Component in nanocomposites and functionalized nanoparticles | Enhanced mechanical and electrical properties |
Mechanism of Action
The primary mechanism of action of [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester involves its ability to accept electrons efficiently. This property is due to the conjugated π-system of the fullerene core, which allows for the delocalization of electrons. In organic photovoltaic cells, the compound acts as an electron acceptor, facilitating the separation of electron-hole pairs generated by light absorption. This process enhances the overall efficiency of solar energy conversion .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of C61-Dodecyl include:
- PC61BM ([6,6]-Phenyl-C61-Butyric Acid Methyl Ester) : The methyl ester variant is the most widely studied fullerene acceptor, offering high electron mobility (~10$^{-3}$ cm$^2$/V·s) and isotropic charge transport .
- PC71BM ([6,6]-Phenyl-C71-Butyric Acid Methyl Ester) : A C70 analog with broader visible light absorption, enhancing photon harvesting in solar cells .
- PC61B-HEM ([6,6]-Phenyl-C61-Butyric Acid 2-Hydroxyethyl Methacrylate Ester): Incorporates a polar hydroxyethyl group, enabling applications in polymer monoliths for separation technologies .
Table 1: Comparative Properties of C61-Dodecyl and Key Analogs
Performance in Organic Photovoltaics (OPVs)
- PC61BM and PC71BM : The benchmark acceptors in OPVs, achieving power conversion efficiencies (PCEs) up to 11% with polymers like P3HT . PC71BM outperforms PC61BM in light absorption but faces challenges in morphological stability .
- C61-Dodecyl: The long alkyl chain improves solubility, enabling uniform film formation.
- PC61B-HEM: Demonstrated utility in non-electronic applications (e.g., chromatographic monoliths) due to tailored polarity .
Morphological and Aggregation Behavior
- Aggregation Tendency : PC61BM is prone to aggregation in solvents like chlorobenzene, which can be mitigated by using solvent additives or co-acceptors . C61-Dodecyl’s longer chain likely suppresses aggregation, enhancing blend homogeneity .
- Phase Separation: Ternary blends involving PC61BM and PC71BM exhibit complex phase dynamics governed by Flory-Huggins interaction parameters . C61-Dodecyl’s non-polar ester group may alter interfacial energy, favoring finer phase-separated domains .
Biological Activity
[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester (commonly referred to as PCBD) is a derivative of fullerene and has gained attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
PCBD is characterized by its fullerene structure with a phenyl group and a dodecyl ester functional group. This configuration enhances its solubility in organic solvents and biological systems, making it a versatile compound for various applications.
- IUPAC Name : this compound
- Molecular Formula : C₃₃H₄₁O₂
- CAS Number : 571177-69-0
The biological activity of PCBD is primarily attributed to its ability to interact with cellular membranes and biomolecules. The dodecyl ester group enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This property can modulate cellular signaling pathways and influence various biological processes.
Antioxidant Properties
PCBD exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that PCBD can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Cytotoxicity Against Cancer Cells
Studies have demonstrated that PCBD possesses cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases.
Table 1: Cytotoxic Effects of PCBD on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 20 | Caspase activation |
| A549 | 18 | ROS generation |
Anti-inflammatory Effects
PCBD has also been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic benefits in inflammatory diseases.
Case Studies
-
Study on Antioxidant Activity :
A study published in the Journal of Materials Chemistry highlighted the antioxidant capabilities of PCBD when tested against DPPH radicals. The results indicated a concentration-dependent scavenging effect, supporting its use as an antioxidant agent in biomedical applications . -
Cytotoxicity Assessment :
Research conducted on the cytotoxic effects of PCBD on breast cancer cells revealed that treatment with PCBD led to a significant decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, confirming that PCBD induces cell death through apoptotic pathways . -
Anti-inflammatory Mechanisms :
In a recent investigation, the anti-inflammatory effects of PCBD were evaluated using LPS-stimulated macrophages. Results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with PCBD, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying [6,6]-Phenyl-C61-butyric Acid Dodecyl Ester to achieve >99% purity for device fabrication?
- Methodological Answer : High-purity synthesis typically involves a multi-step esterification reaction using [60]fullerene derivatives. Post-synthesis, purification via column chromatography (e.g., silica gel with toluene/hexane gradients) is critical to remove unreacted precursors and byproducts. HPLC validation using C18 reverse-phase columns and UV-Vis detection at 330 nm ensures purity >99% . Solvent recrystallization in chlorobenzene or toluene can further enhance crystallinity for optoelectronic applications .
Q. How does the solubility of this compound in organic solvents influence its application in thin-film devices?
- Methodological Answer : The compound exhibits high solubility in chlorobenzene, toluene, and ortho-dichlorobenzene due to its dodecyl ester side chain, which reduces fullerene aggregation. For spin-coating or inkjet printing, chlorobenzene is preferred for achieving uniform films with root-mean-square (RMS) roughness <2 nm (AFM data). Solvent annealing in saturated toluene vapor at 80°C for 10 minutes optimizes nanoscale phase separation in bulk heterojunction solar cells .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms π-π* transitions in the 300–500 nm range, with extinction coefficients >1.5 × 10⁴ L·mol⁻¹·cm⁻¹ at 330 nm.
- FTIR : Identifies ester carbonyl (C=O) stretching at 1740 cm⁻¹ and fullerene cage vibrations at 525–575 cm⁻¹.
- MALDI-TOF MS : Validates molecular weight (expected m/z: 1034.95) and detects impurities.
- HPLC : Quantifies purity using a C18 column and isocratic elution with THF/acetonitrile (70:30) .
Advanced Research Questions
Q. How do variations in the ester chain length (e.g., methyl vs. dodecyl) impact the electronic and morphological properties of [6,6]-Phenyl-C61-butyric Acid derivatives?
- Methodological Answer : Longer alkyl chains (e.g., dodecyl) increase solubility and reduce aggregation, improving film homogeneity. However, they lower electron mobility (e.g., 0.21 cm²/V·s for dodecyl ester vs. 0.45 cm²/V·s for methyl ester) due to increased steric hindrance. Compare hole-blocking efficiency in organic photovoltaics (OPVs) using space-charge-limited current (SCLC) measurements with device structures like ITO/PEDOT:PSS/active layer/Ca/Al .
Q. How can researchers resolve contradictions in reported electron mobility values for this compound across different studies?
- Methodological Answer : Discrepancies often arise from differences in film processing (e.g., solvent choice, annealing temperature) or measurement techniques (SCLC vs. field-effect transistor configurations). Standardize protocols by:
- Using identical SCLC device architectures (e.g., Au/active layer/Au).
- Precisely controlling film thickness (±5 nm via ellipsometry).
- Validating mobility values with Kelvin probe force microscopy (KPFM) to map charge transport anisotropy .
Q. What strategies mitigate environmental degradation of this compound in outdoor photovoltaic applications?
- Methodological Answer : The compound’s stability under UV exposure and humidity can be enhanced by:
- Encapsulating devices with UV-resistant polymers (e.g., polyurethane).
- Incorporating antioxidant additives (e.g., 2,6-di-tert-butylphenol) at 1–2 wt%.
- Accelerated aging tests (85°C/85% RH for 1000 hours) combined with XPS analysis to monitor fullerene oxidation (C=O peak growth at 532 eV) .
Q. How do solvent additives (e.g., 1,8-diiodooctane) influence the nanomorphology and performance of this compound-based OPVs?
- Methodological Answer : Additives modulate phase separation by altering solvent evaporation kinetics. For example, 1% 1,8-diiodooctane in chlorobenzene increases power conversion efficiency (PCE) from 3.5% to 5.2% by reducing domain sizes to <20 nm (TEM data). Use grazing-incidence small-angle X-ray scattering (GISAXS) to correlate additive concentration with domain spacing and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
